molecular formula C23H23N3O B2885075 N,N,4-triphenylpiperazine-1-carboxamide CAS No. 125525-78-2

N,N,4-triphenylpiperazine-1-carboxamide

Cat. No.: B2885075
CAS No.: 125525-78-2
M. Wt: 357.457
InChI Key: UYLIKJJOHSDPPW-UHFFFAOYSA-N
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Description

N,N,4-triphenylpiperazine-1-carboxamide is a compound belonging to the piperazine family, which is known for its diverse biological and pharmaceutical activities. Piperazine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-triphenylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production of piperazine derivatives often employs large-scale cyclization reactions and catalytic processes. The use of palladium-catalyzed Buchwald–Hartwig coupling, Cu-catalyzed Ullmann–Goldberg reaction, and aromatic nucleophilic substitution on electron-deficient arenes are common methods . These processes are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N,4-triphenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions typically result in the formation of various substituted piperazine derivatives.

Scientific Research Applications

N,N,4-triphenylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,4-triphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,4-triphenylpiperazine-1-carboxamide is unique due to the presence of three phenyl groups and a carboxamide moiety, which confer distinct chemical and biological properties. These structural features enhance its ability to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

N,N,4-triphenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with three phenyl groups and a carboxamide moiety. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds can inhibit the growth of various pathogens. For instance, related compounds demonstrated moderate to strong inhibition against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : this compound has been investigated for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP51 and CYP5122A1, which are involved in sterol biosynthesis in Leishmania parasites. Compounds derived from this scaffold have shown selective inhibition with IC50 values in the low micromolar range .
  • Anticancer Properties : The compound's ability to inhibit key kinases such as VEGFR-2 and ERK-2 suggests potential applications in cancer therapy. Its analogs have been evaluated for anti-proliferative effects against various cancer cell lines, showing promising results .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Enzymatic Pathways : The compound interacts with specific enzymes involved in metabolic processes, leading to altered cellular functions. For example, it inhibits sterol demethylation in Leishmania, affecting the parasite's membrane integrity and viability .
  • Multi-target Inhibition : The compound demonstrates multitargeting capabilities, which is advantageous in treating complex diseases like cancer. By inhibiting multiple kinases simultaneously, it may overcome resistance mechanisms commonly seen with single-target therapies .

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various piperazine derivatives on HepG2 liver cancer cells. One derivative exhibited an IC50 value of 11.3 μM, indicating significant cytotoxicity .
  • Inhibition of Leishmania Growth : Another case study focused on the inhibition of Leishmania donovani promastigotes by compounds derived from this compound. The most effective compounds showed selective inhibition with EC50 values indicating low micromolar activity against both promastigotes and intracellular forms .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/PathogenIC50/EC50 ValuesReference
AntimicrobialSalmonella typhiModerate to strong
Enzyme InhibitionCYP51≤ 1 µM
AnticancerHepG2 (liver cancer)11.3 μM
AntiproliferativeLeishmania donovaniLow micromolar range

Properties

IUPAC Name

N,N,4-triphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c27-23(25-18-16-24(17-19-25)20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLIKJJOHSDPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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